molecular formula C15H9N5O3S B12813228 2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 21578-54-1

2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B12813228
CAS No.: 21578-54-1
M. Wt: 339.3 g/mol
InChI Key: SXVZQUTWJZBFBE-UHFFFAOYSA-N
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Description

2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 4-nitroaniline with a thiazolo[3,2-a]benzimidazole precursor. The reaction conditions often include the use of glacial acetic acid as a solvent and heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-(4-Nitrophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific structure, which includes a nitrophenyl diazenyl group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

21578-54-1

Molecular Formula

C15H9N5O3S

Molecular Weight

339.3 g/mol

IUPAC Name

2-[(4-nitrophenyl)diazenyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C15H9N5O3S/c21-14-13(18-17-9-5-7-10(8-6-9)20(22)23)24-15-16-11-3-1-2-4-12(11)19(14)15/h1-8,13H

InChI Key

SXVZQUTWJZBFBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)N=NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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